(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide
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Overview
Description
The compound “(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a chromene ring, a thiazole ring, and a carboxamide group . It also contains a prop-2-yn-1-yl group, which is a type of alkyne. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like FTIR, 1H NMR, 13C NMR, and HRMS are often used to examine the structure of synthesized derivatives .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the alkyne group could undergo addition reactions, and the carboxamide group could participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide and sulfamoyl could make this compound soluble in polar solvents .
Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
Researchers have developed a microwave-assisted synthesis method for producing 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide. This environmentally benign procedure resulted in compounds with significant antibacterial and antifungal activities, demonstrating the potential of these derivatives in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. These compounds, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, exhibited significant changes in photophysical properties upon interaction with cyanide anions, enabling their potential use in environmental monitoring and safety applications (Wang et al., 2015).
Antimicrobial Evaluation of Coumarin Derivatives
The synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring were explored for their antimicrobial properties. This research aimed at discovering new antimicrobial agents by synthesizing and testing various coumarin-based compounds, showcasing the diverse potential of these chemical structures in combating microbial infections (Ramaganesh, Bodke, & Venkatesh, 2010).
Synthesis of Heterocyclic Compounds with Antimicrobial Properties
A study reported the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties. These findings contribute to the development of novel antimicrobial agents, highlighting the versatile applications of sulfamoyl and coumarin derivatives in the pharmaceutical industry (Darwish, 2014).
Antiproliferative and Antimicrobial Agents
Another research focus has been on designing and synthesizing N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties, such as thiazoles and chromenes, exhibiting effective antimicrobial and antiproliferative activities. This work contributes to the ongoing search for new therapeutic agents with dual functionalities (El-Gilil, 2019).
Future Directions
Properties
IUPAC Name |
4-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S2/c1-2-9-23-14-8-7-12(30(21,26)27)10-18(14)29-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)28-17/h1,3-8,10-11H,9H2,(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGLWHQVNWJZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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